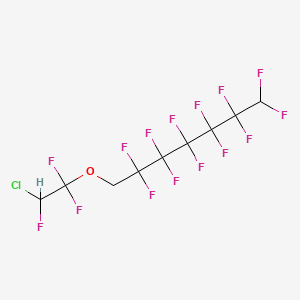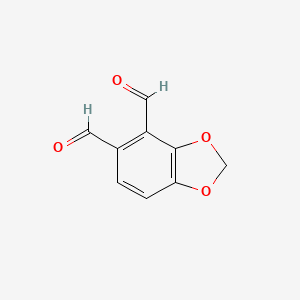
1,3-Dioxaindane-4,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxaindane-4,5-dicarbaldehyde is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by its molecular formula C9H6O4 and is known for its distinctive dioxane ring structure, which contributes to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxaindane-4,5-dicarbaldehyde typically involves the formation of a dioxane ring through the reaction of carbonyl compounds with diols. One common method includes the use of ethyl orthoformate and 1,3-propanediol in the presence of a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . This reaction is known for its mild conditions and high yields, making it a preferred method for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxaindane-4,5-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The dioxane ring can undergo substitution reactions with nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: H2 gas with Ni or Rh catalysts.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or lactones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxaindane-4,5-dicarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of polymers and other advanced materials due to its ability to form stable cyclic structures.
Wirkmechanismus
The mechanism of action of 1,3-Dioxaindane-4,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound’s dioxane ring structure allows it to act as a versatile intermediate in chemical reactions, facilitating the formation of stable products. Its reactivity with nucleophiles and electrophiles makes it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: Known for its use in medicinal chemistry and organic electronics.
2,5-Diphenyl-1,3-oxazoline: Studied for its acaricidal activity and potential as a chitin synthesis inhibitor.
Uniqueness
1,3-Dioxaindane-4,5-dicarbaldehyde stands out due to its unique dioxane ring structure, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring stable cyclic intermediates .
Eigenschaften
Molekularformel |
C9H6O4 |
|---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
1,3-benzodioxole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C9H6O4/c10-3-6-1-2-8-9(7(6)4-11)13-5-12-8/h1-4H,5H2 |
InChI-Schlüssel |
LDKCJTOYNLCVKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


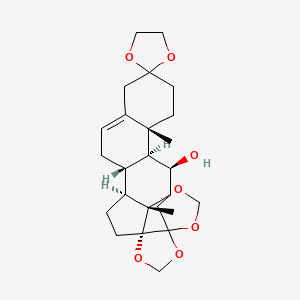
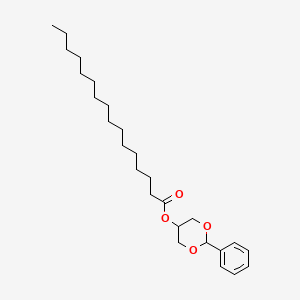



![(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B13414878.png)
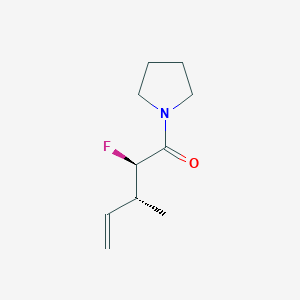
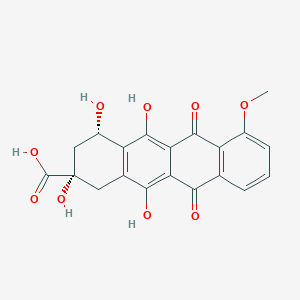
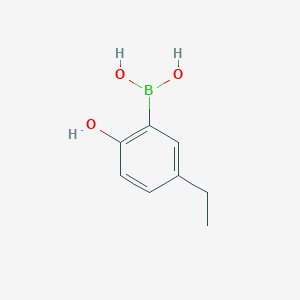
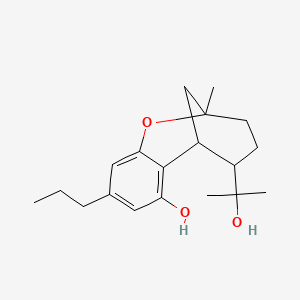
![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)

![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)
